molecular formula C15H24N4O2 B2466514 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea CAS No. 1797351-44-0

1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2466514
CAS No.: 1797351-44-0
M. Wt: 292.383
InChI Key: IGLGRUASHVLGNU-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclohexyl group, an oxan-4-yl group, and a pyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(oxan-4-yl)-1H-pyrazol-4-amine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted urea derivatives with different nucleophilic groups.

Scientific Research Applications

1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-3-(1H-indazol-4-yl)urea
  • 1-cyclohexyl-3-(p-tolyl)urea
  • 1-cyclohexyl-3-(1-isopropyl-4-piperidinyl)urea

Uniqueness

1-cyclohexyl-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is unique due to the presence of the oxan-4-yl and pyrazol-4-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h10-12,14H,1-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGRUASHVLGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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